(R)-MLN-4760

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

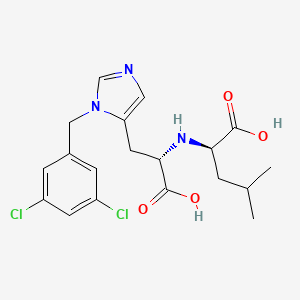

(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCRGGIJNDEAB-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-MLN-4760: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLN-4760 is a highly potent and selective small-molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative biochemical data, detailed experimental methodologies, and visual representations of its role within the Renin-Angiotensin System (RAS). This compound acts by binding to the enzymatic active site of ACE2, effectively blocking the conversion of Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin-(1-7). Its high selectivity for ACE2 over related enzymes like ACE makes it a critical tool for studying the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas receptor axis. This guide consolidates key findings, presents comparative inhibitory data in tabular format, and outlines protocols for its application in both in vitro and in vivo research settings.

Introduction: The Renin-Angiotensin System and ACE2

The Renin-Angiotensin System (RAS) is a fundamental hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The classical RAS pathway involves the conversion of Angiotensin I to Angiotensin II by Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of the classical RAS, exerts its potent vasoconstrictive and pro-inflammatory effects mainly through the Ang II Type 1 (AT1) receptor.[1][2]

A counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has been identified as a critical modulator of the RAS. ACE2 is a carboxypeptidase that primarily cleaves Ang II to form Angiotensin-(1-7).[3] Ang-(1-7) then binds to the Mas receptor, eliciting effects that generally oppose those of Ang II, including vasodilation, anti-inflammatory, and anti-fibrotic actions.[1][4] Given its central role in this protective pathway, ACE2 has become a significant therapeutic and research target. Furthermore, ACE2 gained prominence as the functional receptor for the spike glycoprotein (B1211001) of the SARS-CoV-2 virus, making it a key area of investigation in COVID-19 research.[1][4][5][6]

Core Mechanism of Action of this compound

This compound is a substrate-based, His-Leu mimetic inhibitor designed to specifically target the active site of ACE2.[6] Its mechanism involves direct, high-affinity binding to the enzymatic pocket of ACE2, which contains a zinc ion (Zn²⁺) essential for catalytic activity.[6]

Key aspects of its mechanism include:

-

Active Site Inhibition : MLN-4760 binds directly to the active site on subdomain I of the ACE2 enzyme.[6][7] The inhibitor's Leu carboxylate group interacts with the catalytic Zn²⁺ ion, while the His carboxylate group mimics the tetrahedral intermediate formed during natural peptide hydrolysis.[6]

-

Conformational Modulation : Molecular dynamics simulations have shown that the binding of MLN-4760 induces a significant conformational change in the ACE2 protein.[7] The presence of the inhibitor tends to force the ACE2 receptor into a more "open" state, where the two primary subdomains (I and II) move away from each other.[6]

-

Functional Blockade : By occupying the active site, MLN-4760 potently inhibits the carboxypeptidase activity of ACE2. This directly blocks the conversion of its primary substrate, Ang II, into Ang-(1-7).[3][8] It also prevents the hydrolysis of other substrates, such as Angiotensin I.[5]

The following diagram illustrates the central role of ACE2 in the Renin-Angiotensin System and the inhibitory action of this compound.

Caption: The Renin-Angiotensin System, highlighting the inhibitory action of this compound on ACE2.

Biochemical Activity and Quantitative Data

This compound is distinguished by its sub-nanomolar potency against human ACE2 and remarkable selectivity over homologous enzymes.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Enzyme | Species | IC50 Value | Selectivity vs. hACE2 | Reference |

| ACE2 | Human | 0.44 nM | - | [3][5][8][9] |

| ACE | Human (testicular) | >100 µM | >227,000-fold | [9] |

| Carboxypeptidase A (CPDA) | Bovine | 27 µM | >61,000-fold | [8][9] |

Table 2: pIC50 Values in Various Tissues and Cells

| Tissue / Cell Type | Species | pIC50 at rhACE2 | pIC50 at rhACE | Reference |

| Recombinant Human | - | 8.5 ± 0.1 | 4.4 ± 0.2 | [9] |

| Heart | Murine | 4.7 ± 0.1 | 4.4 ± 0.1 | [9] |

| Mononuclear Cells (MNCs) | Murine | 6.9 ± 0.1 | 6.2 ± 0.1 | [9] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Role in COVID-19 Research

The discovery that ACE2 is the entry receptor for SARS-CoV-2 led to investigations into whether ACE2 inhibitors like MLN-4760 could block viral entry. Molecular dynamics studies revealed that while MLN-4760 binds to the ACE2 active site with high affinity, it does not significantly prevent the binding of the SARS-CoV-2 spike Receptor-Binding Domain (RBD).[7] Interestingly, the binding of the spike RBD to the MLN-4760-ACE2 complex was found to dislodge the inhibitor, restoring the native conformation of the ACE2 active site.[7] This suggests that MLN-4760 is unlikely to be effective as a viral entry blocker but remains an invaluable tool for studying the enzymatic consequences of the virus-receptor interaction.[7]

Caption: Logical relationship of this compound, ACE2, and SARS-CoV-2 Spike protein interaction.

Detailed Experimental Protocols

The following are representative protocols synthesized from published methodologies for the use of this compound.

Protocol 1: In Vitro ACE2 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of this compound.

Objective: To quantify the inhibitory potency of this compound on recombinant human ACE2 (rhACE2).

Materials:

-

Recombinant human ACE2

-

This compound

-

Fluorogenic substrate: 7-Mca-YVADAPK(Dnp)

-

Assay Buffer: Tris-HCl, NaCl, ZnCl₂

-

DMSO (for inhibitor stock solution)

-

384-well microplate, black

-

Fluorescence plate reader

Methodology:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.

-

Reaction Mixture: In each well of the microplate, add 10 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO).

-

Enzyme Addition: Add 20 µL of rhACE2 solution (pre-diluted in Assay Buffer to achieve a final concentration in the linear range of the assay) to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for an in vitro ACE2 enzymatic inhibition assay.

Protocol 2: In Vivo Study in a Hypertensive Rat Model

This protocol is based on studies investigating the cardiovascular effects of long-term ACE2 inhibition in Spontaneously Hypertensive Rats (SHRs).[1][4][10]

Objective: To determine the effect of chronic ACE2 inhibition on blood pressure and vascular function.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Osmotic minipumps for continuous subcutaneous infusion

-

Anesthesia (e.g., isoflurane)

-

Blood pressure monitoring system (e.g., tail-cuff or telemetry)

-

Surgical tools

Methodology:

-

Animal Acclimatization: Acclimate male SHRs to laboratory conditions for at least one week.

-

Baseline Measurements: Measure baseline systolic blood pressure and heart rate for several consecutive days to establish a stable baseline.

-

Minipump Implantation:

-

Anesthetize the rats.

-

Fill osmotic minipumps with either this compound solution (to deliver a specific dose, e.g., 1-2 mg/kg/day) or vehicle.

-

Surgically implant the minipumps subcutaneously in the dorsal region of the rats.

-

Close the incision and provide post-operative care.

-

-

Chronic Treatment: Allow the minipumps to continuously deliver the compound for the duration of the study (e.g., 14 days).

-

Monitoring: Monitor blood pressure and heart rate regularly throughout the treatment period. Also, monitor animal weight and general health.

-

Terminal Procedures:

-

At the end of the treatment period, anesthetize the animals.

-

Collect blood samples via cardiac puncture for analysis of plasma Angiotensin levels and other biomarkers (e.g., H₂S, nitric oxide metabolites).[1][10]

-

Harvest tissues of interest (e.g., aorta, heart, brainstem) for functional studies (e.g., vascular reactivity), biochemical assays (ACE2 activity), and gene expression analysis.[1][10]

-

-

Data Analysis: Compare the physiological and biochemical parameters between the MLN-4760-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a powerful and exquisitely selective research tool for elucidating the function of ACE2. Its sub-nanomolar potency and high selectivity enable precise interrogation of the ACE2/Ang-(1-7)/Mas receptor axis in vitro and in vivo. While its potential as a direct antiviral for SARS-CoV-2 is limited, it remains indispensable for understanding the broader physiological roles of ACE2 in cardiovascular health, hypertension, and the host response to viral infections. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this potent inhibitor in their scientific investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Injections of angiotensin-converting enzyme2 inhibitor MLN4760 into nucleus tractus solitarii reduce baroreceptor reflex sensitivity for heart rate control in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

(R)-MLN-4760 as a Selective ACE2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). It particularly distinguishes the activity of the racemic mixture from its stereoisomers, with a focus on the less active (R)-enantiomer, (R)-MLN-4760. This document consolidates key quantitative data, details established experimental protocols for assessing its inhibitory activity, and presents visual representations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields who are investigating the renin-angiotensin system and the therapeutic potential of ACE2 inhibition.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a critical zinc-based metalloprotease and a key component of the Renin-Angiotensin System (RAS). It plays a crucial counter-regulatory role to the classical RAS axis by converting angiotensin II (Ang II) to angiotensin-(1-7), thereby promoting vasodilation and exerting anti-inflammatory and anti-fibrotic effects. Given its central role in cardiovascular homeostasis and its function as the primary receptor for SARS-CoV-2 entry into host cells, ACE2 has emerged as a significant therapeutic target.

MLN-4760 was one of the first potent and selective small-molecule inhibitors of ACE2 to be developed. It is a racemic mixture, and subsequent studies have revealed that its biological activity resides primarily in one of its stereoisomers. This guide will provide a detailed examination of MLN-4760, with specific attention to the (R)-enantiomer.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of MLN-4760 and its isomers have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data from published literature.

Table 1: Inhibitory Potency (IC50) of MLN-4760 and its Isomers against ACE2

| Compound | Target Enzyme | IC50 | Notes |

| MLN-4760 (racemic) | Human ACE2 | 0.44 nM[1][2][3][4] | Highly potent inhibitor. |

| This compound | Human ACE2 | 8.4 µM[5][6] | The less active enantiomer. |

| MLN-4760-B | Human recombinant ACE2 | Less efficacious than racemate[7] | Isomer B is suggested to be the more active (S,S)-isomer. |

Table 2: Selectivity Profile of MLN-4760

| Compound | Target Enzyme | IC50 | Selectivity vs. ACE2 |

| MLN-4760 (racemic) | Human testicular ACE | >100 µM[1][3] | >227,000-fold |

| MLN-4760 (racemic) | Bovine Carboxypeptidase A (CPDA) | 27 µM[1][3][6] | ~61,000-fold |

Table 3: Binding Kinetics of MLN-4760 with ACE2

| Compound | Method | K D | Reference |

| MLN-4760 | Surface Plasmon Resonance (SPR) | ~1 nM[8] | [8] |

Table 4: pIC50 Values of MLN-4760 and its Isomers

| Compound | Target/Cell Type | pIC50 | Reference |

| MLN-4760 | Recombinant human ACE2 | 8.5 ± 0.1[1] | [1] |

| MLN-4760 | Recombinant human ACE | 4.4 ± 0.2[1] | [1] |

| MLN-4760-B | muLin- cells | 6.3[7] | [7] |

Mechanism of Action

MLN-4760 acts as a competitive inhibitor of ACE2. Molecular docking and dynamics studies have shown that it binds to the enzymatic active site of ACE2 with high affinity[9][10]. The binding is stabilized through interactions with key residues and the catalytic zinc ion within the active site, effectively blocking the access of natural substrates like Angiotensin II.

Signaling Pathway

The primary signaling pathway influenced by MLN-4760 is the Renin-Angiotensin System (RAS). By inhibiting ACE2, MLN-4760 prevents the degradation of Angiotensin II to Angiotensin-(1-7). This leads to an accumulation of Angiotensin II, which can then act on the AT1 receptor to mediate vasoconstriction, inflammation, and fibrosis.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.

Experimental Protocols

Fluorescence-Based ACE2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds like this compound against ACE2 using a fluorogenic substrate.

Materials:

-

Recombinant human ACE2 enzyme

-

This compound or other test inhibitors

-

ACE2 assay buffer (e.g., 50mM MES, 300mM NaCl, 10µM ZnCl₂, 0.01% Triton X-100, pH 6.5)[6]

-

Fluorogenic ACE2 substrate (e.g., MCA-Ala-Pro-Lys(DNP)-OH)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in ACE2 assay buffer.

-

Enzyme Preparation: Dilute the recombinant human ACE2 enzyme to a working concentration in pre-chilled ACE2 assay buffer.

-

Reaction Setup:

-

To the wells of the 96-well plate, add the diluted this compound solution.

-

Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

-

Add the diluted ACE2 enzyme solution to all wells except the negative control.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction: Add the fluorogenic ACE2 substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30 to 120 minutes at room temperature[8].

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a fluorescence-based ACE2 inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target protein.

General Protocol Outline:

-

Chip Preparation: Covalently immobilize recombinant human ACE2 onto a sensor chip surface (e.g., via amine coupling)[8]. This is necessary to achieve a sufficient signal for small molecule binding.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor chip surface with the immobilized ACE2.

-

A reference flow cell without immobilized ACE2 is used to subtract non-specific binding.

-

The association of this compound to ACE2 is measured in real-time as a change in the resonance signal.

-

Following the association phase, the flow of this compound is stopped, and the dissociation is monitored as the inhibitor unbinds from ACE2.

-

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A kinetic titration (single-cycle kinetics) can also be employed[8].

Conclusion

This compound, as the less active enantiomer of the potent ACE2 inhibitor MLN-4760, serves as an important tool for structure-activity relationship studies and as a negative control in experiments investigating the biological effects of ACE2 inhibition. The high potency and selectivity of the corresponding active isomer underscore the potential for developing highly specific therapeutic agents targeting ACE2. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacology of ACE2 inhibitors and their role in health and disease.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. affigen.com [affigen.com]

- 3. researchgate.net [researchgate.net]

- 4. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MLN-4760: A Technical Guide to a Potent ACE2 Inhibitor

(R)-MLN-4760 is a highly potent, cell-permeable, and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] This document provides a comprehensive overview of its function, mechanism of action, and applications in scientific research, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound, and more specifically its more active S-enantiomer often referred to as MLN-4760, functions as a direct inhibitor of ACE2.[3] ACE2 is a key zinc metalloenzyme in the Renin-Angiotensin System (RAS). It primarily converts Angiotensin II (Ang II), a potent vasoconstrictor, into Angiotensin-(1-7) (Ang-(1-7)), which generally has vasodilatory and protective effects.[1][2][4] By inhibiting ACE2, MLN-4760 blocks this conversion, leading to a decrease in Ang-(1-7) levels and a potential increase in Ang II levels.[4]

The inhibitory mechanism of MLN-4760 involves its direct binding to the active site of the ACE2 enzyme.[5] Specifically, the inhibitor's leucine (B10760876) moiety targets the S1 pocket of ACE2 with its isobutyl group, while its carboxylate group interacts with the active site zinc ion. The 3,5-dichlorobenzyl group of MLN-4760 occupies the S1' subsite of the enzyme.[5] This high-affinity binding emulates the transition state of peptide hydrolysis, effectively blocking the catalytic activity of ACE2.[6]

Quantitative Inhibitory Profile

MLN-4760 exhibits high potency and selectivity for ACE2 over other related enzymes, such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A (CPDA).

| Target Enzyme | Inhibitor | IC50 Value | Selectivity vs. ACE | Selectivity vs. CPDA | Reference |

| Human ACE2 | MLN-4760 | 0.44 nM | >5000-fold | >61,000-fold | [7] |

| Human testicular ACE | MLN-4760 | >100 µM | - | - | [7] |

| Bovine Carboxypeptidase A (CPDA) | MLN-4760 | 27 µM | - | - | [4][7] |

| Human ACE2 | This compound | 8.4 µM | - | - | [3] |

Signaling Pathway Perturbation

The primary signaling pathway affected by MLN-4760 is the Renin-Angiotensin System (RAS). By inhibiting ACE2, it shifts the balance of the RAS away from the protective ACE2/Ang-(1-7)/Mas receptor axis and towards the classical ACE/Ang II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and fibrosis.

Experimental Protocols

In Vitro ACE2 Inhibition Assay

This protocol outlines a typical method for determining the inhibitory activity of this compound against ACE2 in a cell-free system.

Methodology:

-

Preparation of Reagents : Recombinant human ACE2, this compound at various concentrations, and a fluorogenic substrate are prepared in an appropriate assay buffer.[4]

-

Enzyme and Inhibitor Pre-incubation : A defined amount of recombinant ACE2 is mixed with varying concentrations of this compound in a microplate well. The mixture is pre-incubated to allow for inhibitor binding.

-

Reaction Initiation : The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

Incubation : The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1-4 hours), allowing the enzyme to cleave the substrate.[4]

-

Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.[4]

-

Data Analysis : The percentage of ACE2 inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

In Vivo Studies in Animal Models

This compound has been utilized in various animal models to investigate the physiological roles of ACE2.

Example Protocol: Subcutaneous Infusion in Rats

-

Objective : To assess the chronic effects of ACE2 inhibition on cardiovascular and metabolic parameters.

-

Animal Model : Spontaneously Hypertensive Rats (SHRs).[8]

-

Drug Administration : this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in isotonic saline).[8] Mini-osmotic pumps are filled with the inhibitor solution to deliver a constant dose (e.g., 1 mg/kg/day) via subcutaneous infusion over a period of several weeks.[8]

-

Parameters Measured :

-

Hemodynamic parameters (e.g., blood pressure).

-

Behavioral assessments.

-

Biochemical analysis of blood plasma and tissues for markers of oxidative stress, nitric oxide synthase activity, and hydrogen sulfide (B99878) levels.[8]

-

Gene expression analysis of components of the RAS and antioxidant enzymes in relevant tissues like the brainstem.[8]

-

Applications in Research

-

Cardiovascular Research : this compound is a critical tool for elucidating the role of the ACE2/Ang-(1-7)/Mas receptor axis in blood pressure regulation, cardiac function, and the pathophysiology of hypertension and atherosclerosis.[4][6][9]

-

COVID-19 Research : Given that ACE2 is the primary receptor for SARS-CoV-2 entry into host cells, this compound has been investigated for its potential to modulate the interaction between the virus's spike protein and ACE2.[9][10] However, studies have shown that while it binds to the enzymatic active site, it may not block the binding of the SARS-CoV-2 spike protein.[10]

-

Neuroscience : The inhibitor has been used to study the role of central ACE2 in neurological conditions such as stroke.[7][11]

-

Inflammation and Oxidative Stress : Research has employed this compound to explore the involvement of ACE2 in modulating inflammatory responses and oxidative stress in various tissues.[8]

References

- 1. rndsystems.com [rndsystems.com]

- 2. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. MLN-4760 | RAAS | TargetMol [targetmol.com]

The Discovery and Development of (R)-MLN-4760: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLN-4760 is a potent and highly selective small-molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a key carboxypeptidase in the Renin-Angiotensin System (RAS), where it plays a crucial counter-regulatory role to the vasoconstrictive and pro-inflammatory effects of Angiotensin II (Ang II) by converting it to the vasodilatory and protective peptide Angiotensin-(1-7). Given its central role in cardiovascular homeostasis and its function as the cellular entry receptor for the SARS-CoV-2 virus, ACE2 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Discovery and Lead Optimization

While a detailed public account of the initial hit discovery and lead optimization cascade for this compound is not extensively documented in peer-reviewed literature, the structural features of the molecule suggest a rational, substrate-based design approach targeting the active site of ACE2. The development of selective ACE2 inhibitors was a key objective to dissect the physiological roles of ACE2 distinct from the classical Angiotensin-Converting Enzyme (ACE).

The synthesis of MLN-4760 yields a racemic mixture of two diastereomers. Subsequent research has identified the (S,S)-isomer, often referred to as MLN-4760-B, as the more active and selective enantiomer, which is commercially available and is the focus of this guide. The less active (R)-enantiomer has an IC50 of 8.4 μM[1].

Mechanism of Action

This compound is a competitive inhibitor of ACE2, binding to the enzyme's active site with high affinity. This binding prevents the hydrolysis of its natural substrate, Angiotensin II, thereby blocking its conversion to Angiotensin-(1-7). This mechanism allows for the modulation of the RAS, making this compound a valuable tool for studying the physiological and pathological roles of ACE2. Molecular dynamics simulations have shown that MLN-4760 binds to the enzymatic active site of ACE2 with high affinity, causing a significant conformational change in the protein[2].

Preclinical Development

Preclinical evaluation of this compound has been conducted in various in vitro and in vivo models to characterize its pharmacological profile.

In Vitro Pharmacology

This compound is a potent inhibitor of human ACE2 with a reported IC50 of 0.44 nM[3][4]. It exhibits high selectivity for ACE2 over other related enzymes, including human testicular ACE (IC50 >100 μM) and bovine carboxypeptidase A (IC50 = 27 μM)[3][4]. Studies in human and murine mononuclear cells have demonstrated the superior selectivity of the (S,S)-isomer (MLN-4760-B) for ACE2 over ACE compared to the racemic mixture or the other isomer[5].

In Vivo Pharmacology & Pharmacokinetics

In vivo studies in spontaneously hypertensive rats (SHRs) have shown that subcutaneous infusion of MLN-4760 at a dose of 1 mg/kg/day for two weeks did not significantly alter hemodynamic and behavioral parameters[6]. However, it did lead to increased plasma hydrogen sulfide (B99878) levels and total nitric oxide synthase activity in the brainstem, suggesting the induction of compensatory mechanisms[6]. Another study in SHRs with a similar dosing regimen found that MLN-4760 had pro-obesogenic effects and negatively impacted the function of small arteries[7]. In mice, MLN-4760 administration effectively blocked ACE2 activity, leading to a reversal of the elevation in carotid Ang-(1-7) levels and a decline in carotid Ang II levels induced by sodium hydrosulfide[3].

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively available in the public domain.

Clinical Development Status

There is no publicly available information to suggest that this compound has entered clinical trials. One report indicates that the development of MLN-4760 was "abandoned" when it became clear that ACE2 metabolizes Angiotensin II to the beneficial Angiotensin-(1-7), suggesting that its inhibition might have undesirable physiological consequences[8]. The primary utility of this compound has since been as a research tool for investigating the roles of ACE2.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MLN-4760 and its Isomers

| Compound | Target Enzyme | IC50 | Selectivity vs. ACE | Reference |

| (R,S)-MLN-4760 (racemic) | Human ACE2 | - | Poor | [5] |

| (S,S)-MLN-4760 (Isomer B) | Human ACE2 | 0.44 nM | High (28-fold in huMNCs) | [3][4][5] |

| (S,R)-MLN-4760 (Isomer A) | Human ACE2 | - | Poor | [5] |

| This compound | Human ACE2 | 8.4 µM | - | [1] |

| (S,S)-MLN-4760 (Isomer B) | Human testicular ACE | >100 µM | - | [4] |

| (S,S)-MLN-4760 (Isomer B) | Bovine Carboxypeptidase A | 27 µM | - | [3][4] |

huMNCs: human mononuclear cells

Table 2: Preclinical In Vivo Studies of MLN-4760

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHRs) | 1 mg/kg/day s.c. for 2 weeks | No significant effect on blood pressure or behavior. Increased plasma H2S and brainstem NOS activity. | [6] |

| Spontaneously Hypertensive Rats (SHRs) | 1 mg/kg/day s.c. for 14 days | Pro-obesogenic effects, negative effects on small artery function. | [7] |

| Mice | - | Blocked ACE2 activity, reversed changes in Ang-(1-7) and Ang II levels. | [3] |

Experimental Protocols

ACE2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available ACE2 inhibitor screening assay kits.

Materials:

-

Recombinant human ACE2 enzyme

-

ACE2 assay buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Triton X-100, pH 6.5)

-

Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp))

-

This compound (test compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in ACE2 assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the ACE2 enzyme solution to all wells except the negative control.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60-120 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for Mca-YVADAPK(Dnp)).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Study in Spontaneously Hypertensive Rats (SHRs)

This protocol is a generalized representation based on published studies[6][7].

Animals:

-

Male Spontaneously Hypertensive Rats (SHRs)

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in saline)

-

Osmotic minipumps

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography)

-

Behavioral testing apparatus (e.g., open field, elevated plus maze)

Procedure:

-

Acclimatize the SHRs to the housing conditions and handling procedures.

-

Implant osmotic minipumps subcutaneously, filled with either vehicle or a solution of this compound to deliver a constant dose (e.g., 1 mg/kg/day) for the duration of the study (e.g., 14 days).

-

Monitor systolic blood pressure and heart rate at regular intervals throughout the study.

-

Conduct behavioral assessments at specified time points to evaluate anxiety and locomotor activity.

-

At the end of the study, collect blood and tissue samples for biochemical analysis (e.g., measurement of plasma H2S, angiotensin levels, and tissue NOS activity).

Mandatory Visualization

Caption: The role of this compound in the Renin-Angiotensin System.

Caption: Workflow for determining the in vitro ACE2 inhibitory activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angiotensin System Modulations in Spontaneously Hypertensive Rats and Consequences on Erythrocyte Properties; Action of MLN-4760 and Zofenopril [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSUWorks - Health Professions Division REACH Day: INHIBITION OF ANGIOTENSIN-CONVERTING ENZYME-2 (ACE-2) ACTIVITAND RADIOLIGAND BINDING OF A PUTATIVE ACE-2 INHIBITOR [nsuworks.nova.edu]

An In-depth Technical Guide on the Target Binding and Kinetics of (R)-MLN-4760

This technical guide provides a comprehensive overview of the target binding and kinetics of the ACE2 inhibitor, (R)-MLN-4760, and its more potent stereoisomer. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

MLN-4760 is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). It is crucial to distinguish between the different stereoisomers of MLN-4760, as the biological activity resides primarily in one enantiomer, often referred to as MLN-4760 or sometimes more specifically as the (S,S)-enantiomer in literature. The (R)-enantiomer, this compound, is significantly less active. ACE2 is a key carboxypeptidase in the Renin-Angiotensin System (RAS), where it cleaves Angiotensin II to generate Angiotensin-(1-7). This enzyme also serves as the primary cellular entry point for the SARS-CoV-2 virus.[1][2]

Molecular Target and Selectivity

The primary molecular target of the active form of MLN-4760 is human Angiotensin-Converting Enzyme 2 (ACE2).[3] It exhibits high selectivity for ACE2 over related enzymes such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A (CPDA).[4][5]

Quantitative Binding and Inhibition Data

The following tables summarize the quantitative data for the inhibition of ACE2 and other enzymes by MLN-4760 and its less active (R)-enantiomer.

Table 1: Inhibitory Potency of MLN-4760 (Active Enantiomer)

| Target Enzyme | Parameter | Value | Reference |

| Human ACE2 | IC50 | 0.44 nM | [3][4][5] |

| Human ACE2 | KD | ~1 nM | [6] |

| Human Testicular ACE | IC50 | >100 µM | [4] |

| Bovine Carboxypeptidase A | IC50 | 27 µM | [3][4] |

Table 2: Inhibitory Potency of this compound

| Target Enzyme | Parameter | Value | Reference |

| ACE2 | IC50 | 8.4 µM | [7] |

Signaling Pathway

ACE2 plays a critical role in the Renin-Angiotensin System (RAS) by counteracting the effects of ACE. The following diagram illustrates the RAS pathway and the point of inhibition by MLN-4760.

Caption: The Renin-Angiotensin System, with ACE2-mediated conversion of Angiotensin II and its inhibition by MLN-4760.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. ACE2 Enzyme Inhibition Assay

This protocol is based on the common use of a fluorogenic substrate to measure ACE2 activity.

-

Objective: To determine the IC50 value of a test compound against ACE2.

-

Materials:

-

Recombinant human ACE2 enzyme.

-

Fluorogenic ACE2 substrate (e.g., 7-Mca-YVADAPK(Dnp)).[4]

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).

-

Test compound (this compound or its active enantiomer).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add a fixed amount of recombinant human ACE2 to each well of the microplate.

-

Add the diluted test compound to the wells. Include wells with vehicle control (DMSO) and no enzyme (background).

-

Incubate the enzyme and compound mixture for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.2. Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes a method to determine the binding kinetics (KD, kon, koff) of MLN-4760 to ACE2.[6]

-

Objective: To measure the association and dissociation rates of the compound to ACE2.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant human ACE2.

-

Running buffer (e.g., HBS-EP+).

-

Test compound (MLN-4760).

-

-

Procedure:

-

Immobilization of ACE2:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject recombinant human ACE2 over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without ACE2 immobilization.

-

-

Binding Analysis (Kinetic Titration/Single-Cycle Kinetics):

-

Prepare a series of concentrations of MLN-4760 in running buffer.

-

Inject the lowest concentration of MLN-4760 over the sensor surface (both ACE2 and reference flow cells) and monitor the binding response (association phase).

-

Without a dissociation phase, inject the next higher concentration of the compound and monitor the further increase in the binding response.

-

Repeat this for all concentrations in the series.

-

After the final injection, allow for a dissociation phase where running buffer flows over the surface.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ACE2 flow cell data to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining compound binding kinetics using Surface Plasmon Resonance.

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Conclusion

This compound is the less active enantiomer of a potent and highly selective inhibitor of ACE2. The active form of MLN-4760 binds to ACE2 with nanomolar affinity. The provided data and protocols offer a foundational resource for researchers investigating the role of ACE2 in the Renin-Angiotensin System and in disease, as well as for those involved in the development of novel ACE2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. medchemexpress.com [medchemexpress.com]

(R)-MLN-4760 and its Impact on Angiotensin II Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-MLN-4760, a selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). The document elucidates the critical role of ACE2 within the Renin-Angiotensin System (RAS), focusing on its function in the metabolism of angiotensin II. We present a comprehensive summary of the inhibitory activity of this compound and its more potent enantiomer, MLN-4760, supported by quantitative data. Furthermore, detailed experimental protocols for assessing ACE2 inhibition are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction: The Renin-Angiotensin System and the Role of ACE2

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. A key effector molecule in this system is Angiotensin II (Ang II), a potent vasoconstrictor. The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin, followed by the conversion of Ang I to the highly active Ang II by Angiotensin-Converting Enzyme (ACE)[1][2][3].

Angiotensin-Converting Enzyme 2 (ACE2) functions as a crucial counter-regulatory enzyme to ACE within the RAS. Unlike ACE, which generates Ang II, ACE2 is a carboxypeptidase that primarily degrades Ang II to form Angiotensin-(1-7)[1][4][5]. Angiotensin-(1-7) is a vasodilator and has anti-proliferative properties, effectively counteracting the hypertensive effects of Ang II[1]. Therefore, ACE2 plays a protective role in the cardiovascular system by maintaining the balance between the vasoconstrictor/proliferative actions of Ang II and the vasodilator/anti-proliferative actions of Angiotensin-(1-7)[5][6][7].

This compound: An Inhibitor of ACE2

MLN-4760 is a potent and selective inhibitor of human ACE2[8][9]. Its inhibitory action prevents the conversion of Ang II to Angiotensin-(1-7), thereby leading to an accumulation of Ang II. This compound is the R-enantiomer of MLN-4760 and is known to be the less active isomer[10]. The primary focus of research has been on the more active (S,S)-enantiomer, often referred to simply as MLN-4760. Inhibition of ACE2 by these molecules serves as a valuable tool for studying the physiological and pathological roles of the ACE2/Angiotensin-(1-7) axis.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and MLN-4760 against ACE2 and other related enzymes is summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Human ACE2 | 8.4 µM | [10] |

| Compound | Target Enzyme | IC50 Value | Reference |

| MLN-4760 | Human ACE2 | 0.44 nM | [8][9] |

| MLN-4760 | Human Testicular ACE | >100 µM | [8] |

| MLN-4760 | Bovine Carboxypeptidase A | 27 µM | [8] |

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System, highlighting the central role of ACE2 and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for two common types of assays used to determine the inhibitory activity of compounds like this compound against ACE2.

Fluorometric ACE2 Inhibition Assay

This assay relies on the cleavage of a fluorogenic substrate by ACE2, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

Materials:

-

Recombinant human ACE2 (rhACE2)

-

This compound or other test inhibitors

-

Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)

-

Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor solutions.

-

Enzyme Preparation: Dilute rhACE2 in Assay Buffer to the desired working concentration.

-

Assay Setup: To each well of the 96-well plate, add:

-

5 µL of the diluted inhibitor or vehicle control.

-

75 µL of Assay Buffer.

-

10 µL of the diluted rhACE2 solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic ACE2 substrate to each well to start the reaction.

-

Measurement: Immediately begin monitoring the fluorescence intensity in a kinetic mode for 30-60 minutes at room temperature.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.

Mass Spectrometry-Based ACE2 Activity Assay

This method directly measures the conversion of the natural substrate, Angiotensin II, to its product, Angiotensin-(1-7), providing a highly specific and sensitive readout of ACE2 activity.

Materials:

-

Recombinant human ACE2 (rhACE2) or tissue/cell lysates

-

This compound or other test inhibitors

-

Angiotensin II (substrate)

-

Reaction Buffer: 50 mM MES, pH 6.75

-

Mass Spectrometer (e.g., SELDI-TOF MS)

-

ProteinChip Arrays (e.g., WCX2)

Procedure:

-

Sample Preparation: If using tissue or cells, homogenize in an appropriate buffer and determine the protein concentration.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the Reaction Buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

rhACE2 or a specific amount of protein from lysate.

-

The diluted inhibitor or vehicle control.

-

Reaction Buffer to a final volume of 25 µL.

-

-

Pre-incubation: Incubate the mixture for 15 minutes at 37°C.

-

Reaction Initiation: Add Angiotensin II to a final concentration of 10 µM to start the reaction.

-

Incubation: Incubate the reaction mixture for 30-120 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., trifluoroacetic acid).

-

Mass Spectrometry Analysis: Spot the reaction mixture onto the ProteinChip array. After washing and adding a matrix solution, analyze the samples using the mass spectrometer to quantify the peaks corresponding to Angiotensin II and Angiotensin-(1-7).

-

Data Analysis: Calculate the ratio of the product (Angiotensin-(1-7)) to the substrate (Angiotensin II) for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro ACE2 inhibition assay.

Conclusion

This compound, as a selective inhibitor of ACE2, provides a valuable chemical tool for investigating the nuanced roles of the Renin-Angiotensin System. While it is the less active enantiomer compared to MLN-4760, its study contributes to a more complete understanding of the structure-activity relationship of ACE2 inhibitors. The detailed protocols and conceptual diagrams presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments aimed at further characterizing the function of ACE2 and the effects of its modulation in various physiological and pathological contexts.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit | Abcam [abcam.com]

- 9. abcam.cn [abcam.cn]

- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chemical Structure and Properties of (R)-MLN-4760

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLN-4760 is the R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). While it is the less active of the two enantiomers, this compound serves as a crucial tool in pharmacological research for studying the Renin-Angiotensin System (RAS) and the physiological roles of ACE2. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are also presented, alongside visualizations of its mechanism of action within relevant signaling pathways.

Chemical Structure and Identification

This compound, systematically named N-[(1R)-1-carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine, is a derivative of the amino acid L-histidine.

| Identifier | Value |

| IUPAC Name | N-[(1R)-1-carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine |

| CAS Number | 305335-29-9[1] |

| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄[2] |

| SMILES | O=C(O)--INVALID-LINK--N--INVALID-LINK--CC(C)C[2] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. It is important to note that as an enantiomer, its physical properties such as melting point and boiling point are expected to be identical to its (S)-counterpart, MLN-4760, with the exception of its optical rotation.

| Property | Value | Reference |

| Molecular Weight | 428.31 g/mol | [2] |

| Solubility | DMSO: 14.29 mg/mL (33.36 mM) (requires sonication) | [1] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year. | [1] |

Biological Activity and Mechanism of Action

This compound is an inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 is a carboxypeptidase that primarily converts Angiotensin II (a vasoconstrictor) to Angiotensin-(1-7) (a vasodilator). By inhibiting ACE2, this compound can modulate the balance of these vasoactive peptides. It is characterized as the less active isomer of MLN-4760, with a reported half-maximal inhibitory concentration (IC₅₀) of 8.4 μM[1].

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin System. The diagram below illustrates the canonical RAS pathway and the point of inhibition by this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of MLN-4760 and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific stereospecific synthesis of this compound is not available in the public domain, the general approach involves the coupling of protected L-histidine and L-leucine derivatives, followed by deprotection. The separation of the (R) and (S) enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Workflow for Synthesis and Purification:

Chiral HPLC Separation Protocol (General Example):

A common method for separating enantiomers like this compound involves using a chiral stationary phase (CSP) in an HPLC system.

-

Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol) is commonly employed for normal-phase chromatography. For reversed-phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, for example, 280 nm, is standard.

-

Temperature: The column is usually maintained at a constant temperature, typically around 25°C, to ensure reproducible retention times.

-

Sample Preparation: The racemic mixture of MLN-4760 is dissolved in a suitable solvent, filtered, and injected onto the column.

-

Fraction Collection: The eluent corresponding to the two separated enantiomeric peaks is collected separately. The identity of the (R)-enantiomer can be confirmed by polarimetry or by comparison to a known standard.

Biological Assay: ACE2 Inhibition Assay

The inhibitory activity of this compound on ACE2 can be determined using a fluorometric assay.

Principle: This assay measures the enzymatic activity of ACE2 by detecting the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant human ACE2 enzyme

-

Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 µM ZnCl₂, 0.05% BSA)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well black microplate, add the diluted this compound solutions to the respective wells. Include wells for a positive control (a known potent ACE2 inhibitor like MLN-4760), a negative control (assay buffer with no inhibitor), and a blank (assay buffer with no enzyme).

-

Add the recombinant human ACE2 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.

-

Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 320/420 nm) at time zero and then kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for ACE2 Inhibition Assay:

References

(R)-MLN-4760: A Technical Overview of Synonyms, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-MLN-4760, focusing on its synonyms, alternative names, and its role as a research tool in the study of Angiotensin-Converting Enzyme 2 (ACE2). This document details its chemical properties, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Synonyms and Alternative Names

This compound is the less active R-enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The primary biologically active component of the racemic mixture MLN-4760 is the (S,S)-diastereoisomer. It is crucial to distinguish between the specific enantiomer and the racemic mixture in research applications.

| Compound | Synonyms & Alternative Names | CAS Number |

| This compound | The R-enantiomer of MLN-4760 | 305335-29-9[1] |

| MLN-4760 (Racemic) | GL-1001, ACE2 Inhibitor, MLN4760 | 305335-31-3[2][3] |

| (S,S)-MLN-4760 | N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine | 305335-31-3[2][4] |

Quantitative Data: Inhibitory Potency

The inhibitory activity of MLN-4760 and its stereoisomers against ACE2 and other enzymes is summarized below. The data highlights the significantly lower potency of the (R)-enantiomer compared to the racemic mixture and its active (S,S)-isomer.

| Compound | Target | IC50 Value | Reference |

| This compound | ACE2 | 8.4 µM | [1] |

| MLN-4760 (Racemic) | Human ACE2 | 0.44 nM | [2][4][5] |

| MLN-4760 (Racemic) | Bovine Carboxypeptidase A (CPDA) | 27 µM | [2][5] |

| MLN-4760 (Racemic) | Human Testicular ACE | >100 µM | [2][5] |

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving MLN-4760 and its derivatives, based on descriptions from various research publications.

In Vitro ACE2 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of compounds against ACE2.

Materials:

-

Recombinant human ACE2 enzyme

-

Fluorogenic ACE2 substrate (e.g., 7-Mca-YVADAPK(Dnp))

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

Test compound (this compound or MLN-4760) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a solution of recombinant human ACE2 in the assay buffer.

-

Serially dilute the test compound in DMSO and then in assay buffer to achieve the desired concentrations.

-

Add the ACE2 enzyme solution to the wells of the 96-well plate.

-

Add the diluted test compound to the respective wells. Include a positive control (enzyme only) and a negative control (assay buffer only).

-

Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based ACE2 Activity Assay

This protocol outlines a method to assess the inhibitory effect of compounds on ACE2 activity in a cellular context.

Materials:

-

HEK293 cells stably expressing human ACE2 (HEK-ACE2 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer

-

Fluorogenic ACE2 substrate

-

Test compound (this compound or MLN-4760)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Culture HEK-ACE2 cells in appropriate cell culture flasks.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Determine the protein concentration in each cell lysate.

-

Perform the fluorometric ACE2 inhibition assay as described in section 3.1, using the cell lysates as the source of the ACE2 enzyme.

-

Normalize the ACE2 activity to the protein concentration for each sample.

-

Calculate the percent inhibition of cellular ACE2 activity for each compound concentration and determine the IC50 value.

In Vivo Studies in Spontaneously Hypertensive Rats (SHRs)

This protocol provides a general workflow for investigating the in vivo effects of MLN-4760 on blood pressure and other physiological parameters in a hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

MLN-4760

-

Vehicle (e.g., 10% DMSO in saline)

-

Mini-osmotic pumps for continuous infusion

-

Tail-cuff plethysmography system for blood pressure measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Acclimate the SHRs to the housing conditions and handling procedures.

-

Implant mini-osmotic pumps subcutaneously under anesthesia. The pumps are filled with either the vehicle or MLN-4760 at the desired concentration to deliver a continuous dose (e.g., 1 mg/kg/day) for a specified period (e.g., 14 days)[6].

-

Measure systolic blood pressure using tail-cuff plethysmography at baseline and at regular intervals throughout the study.

-

At the end of the treatment period, euthanize the animals and collect blood and tissue samples (e.g., aorta, heart, kidneys) for further analysis.

-

Plasma can be used to measure biomarkers related to the renin-angiotensin system.

-

Tissues can be processed for histological analysis or to measure ACE2 activity and the expression of relevant genes and proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ACE2 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: The Renin-Angiotensin System and the role of ACE2.

Caption: A typical workflow for in vitro ACE2 inhibitor screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. MLN 4760 | ACE Inhibitors: R&D Systems [rndsystems.com]

- 5. MLN-4760 | RAAS | TargetMol [targetmol.com]

- 6. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

(R)-MLN-4760 and its Inflammatory Effects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-MLN-4760, a potent and highly selective inhibitor of angiotensin-converting enzyme 2 (ACE2), has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on inflammation, drawing from key preclinical studies. The information is presented to facilitate further research and development in this area.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ACE2. ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin II (Ang II) to angiotensin-(1-7)[1][2]. By blocking this enzymatic activity, this compound disrupts the balance of the RAS, a system known to be intricately involved in regulating inflammation, blood pressure, and oxidative stress. The inhibitory potency of this compound against human ACE2 is significant, with a reported IC50 value of 0.44 nM[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 Value | Selectivity | Reference |

| ACE2 | Human | 0.44 nM | >5000-fold vs. human testicular ACE | [3] |

| Carboxypeptidase A | Bovine | 27 µM | [1][3] |

Table 2: Effects of this compound on Gene Expression in Spontaneously Hypertensive Rats (SHRs)

| Gene | Function | Effect of this compound | Significance | Reference |

| Ace2 | Angiotensin II metabolism | Increased | p = 0.0002 | [4] |

| Nos3 | Nitric oxide synthesis | Increased | p = 0.014 | [4] |

| Sod1 | Antioxidant defense | Increased | p = 0.006 | [4] |

| Sod2 | Antioxidant defense | Increased | p = 0.048 | [4] |

| Gpx4 | Antioxidant defense | Increased | p = 0.0001 | [4] |

| Hmox1 | Heme catabolism, antioxidant | Increased | p = 0.0003 | [4] |

| Nfe2l2 (Nrf2) | Transcription factor for antioxidant response | Increased | p = 0.041 | [4] |

| Il1b | Pro-inflammatory cytokine | Unchanged | Not significant | [4] |

| Tnf | Pro-inflammatory cytokine | Unchanged | Not significant | [4] |

| Nos2 | Inducible nitric oxide synthase | Unchanged | Not significant | [4] |

| Ptgs1 | Prostaglandin synthesis | Unchanged | Not significant | [4] |

| Ptgs2 | Prostaglandin synthesis | Unchanged | Not significant | [4] |

| Pparg | Anti-inflammatory transcription factor | Unchanged | Not significant | [4] |

Table 3: Effects of this compound in a Mouse Model of Hyperoxic Lung Injury

| Parameter | Effect of this compound | Pathway Implication | Reference |

| Lung ACE2 expression/activity | Decreased | [5] | |

| Ang II/Ang-(1-7) ratio | Increased | [5] | |

| Lung injury | Aggravated | [5] | |

| Inflammatory response | Aggravated | [5] | |

| Oxidative stress | Aggravated | [5] | |

| NF-κB pathway | Activated | Pro-inflammatory | [5] |

| Nrf2 pathway | Inhibited | Impaired antioxidant response | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow of the cited preclinical studies.

Figure 1: Mechanism of this compound in the Renin-Angiotensin System.

Figure 2: this compound's influence on NF-κB and Nrf2 signaling pathways.

Figure 3: A generalized workflow for preclinical studies of this compound.

Detailed Experimental Protocols

1. Chronic Administration of this compound in Spontaneously Hypertensive Rats (SHRs)

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) were used as a model of human essential hypertension[4].

-

Treatment: this compound was administered via subcutaneous infusion at a dose of 1 mg/kg/day for a period of 2 weeks[4]. A control group received a vehicle infusion.

-

Sample Collection: Following the treatment period, brainstem and blood plasma were collected for analysis[4].

-

Gene Expression Analysis: Total RNA was extracted from the brainstem, and quantitative real-time polymerase chain reaction (qPCR) was performed to measure the mRNA levels of genes involved in inflammation (Il1b, Tnf, Nos2, Ptgs1, Ptgs2, Pparg) and oxidative stress (Ace2, Nos3, Sod1, Sod2, Gpx4, Hmox1, Nfe2l2)[4].

-

Biochemical Assays: Plasma levels of hydrogen sulfide (B99878) (H2S) and total nitric oxide (NO) synthase activity in the brainstem were determined[4]. Oxidative damage was assessed by measuring conjugated dienes in the brainstem[4].

2. Investigation of this compound in a Hyperoxic Lung Injury Model

-

Animal Model: Adult mice were used to induce hyperoxic lung injury by exposure to 95% oxygen for 72 hours[5].

-

Treatment: During the hyperoxia exposure, mice were co-treated with either an ACE2 agonist (diminazene aceturate), an ACE2 inhibitor (this compound), or a vehicle control[5].

-

Sample Collection: Lung tissue and bronchoalveolar lavage fluid (BALF) were collected for analysis[5].

-

ACE2 Activity and Angiotensin Levels: ACE2 expression and activity in lung tissue were measured. The ratio of Ang II to Ang-(1-7) in the BALF was determined[5].

-

Assessment of Lung Injury and Inflammation: The severity of lung injury was evaluated histologically. Levels of inflammatory factors were measured in both BALF and lung tissue[5].

-

Signaling Pathway Analysis: The expression levels of key proteins in the NF-κB (phospho-p65, p65, IκBα) and Nrf2 (Nrf2, HO-1, NQO1) pathways were measured to elucidate the molecular mechanisms underlying the observed effects[5].

Discussion and Future Directions

The available data suggest that the effect of this compound on inflammation is context-dependent. In a model of essential hypertension, chronic low-dose administration did not appear to induce a pro-inflammatory state in the brainstem and was associated with an upregulation of antioxidant defense mechanisms[4]. This suggests a potential compensatory response to ACE2 inhibition.

Conversely, in an acute lung injury model, this compound exacerbated inflammation and oxidative stress[5]. This detrimental effect was linked to the activation of the pro-inflammatory NF-κB pathway and the inhibition of the protective Nrf2 antioxidant pathway[5]. These contrasting findings underscore the complexity of the RAS and the need for further investigation into the tissue-specific and disease-specific effects of ACE2 inhibition.

Future research should aim to:

-

Elucidate the precise molecular mechanisms that determine whether this compound exerts a neutral or pro-inflammatory effect in different tissues and disease models.

-

Investigate the dose-dependent effects of this compound on inflammatory markers.

-

Explore the therapeutic potential of this compound in chronic inflammatory conditions where the RAS is dysregulated, while carefully considering the potential for adverse effects.

This technical guide provides a foundational understanding of the effects of this compound on inflammation. The presented data and experimental frameworks are intended to support the design of future studies aimed at fully characterizing the therapeutic window and potential applications of this potent ACE2 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin-converting enzyme 2 attenuates inflammatory response and oxidative stress in hyperoxic lung injury by regulating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MLN-4760 in Preclinical Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MLN-4760, a potent and highly selective inhibitor of angiotensin-converting enzyme 2 (ACE2), has emerged as a critical tool in preclinical research to dissect the complex role of the renin-angiotensin system (RAS) in hypertension. By blocking the conversion of angiotensin II (Ang II) to the vasodilatory peptide angiotensin-(1-7) (Ang-(1-7)), this compound allows for the investigation of the ACE2/Ang-(1-7)/Mas receptor axis. Preclinical studies, primarily in spontaneously hypertensive rat (SHR) models, reveal that the effects of ACE2 inhibition are not straightforward, often involving intricate compensatory mechanisms that influence vascular tone, oxidative stress, and inflammation. This guide provides an in-depth overview of the core preclinical findings, detailed experimental protocols, and the signaling pathways modulated by this compound.

Mechanism of Action and Signaling Pathways